Thulium triiodide

Vue d'ensemble

Description

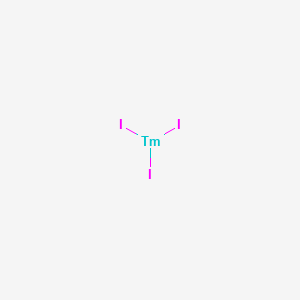

Thulium (III) iodide is a yellow, highly hygroscopic solid with a bismuth (III) iodide-type crystal structure . It forms in the hexagonal crystal system .

Synthesis Analysis

The reaction of thulium shavings with iodine at 680°C gave a poorly separable product mixture A, consisting of thulium metal (65%), TmI2 (14%), and TmI (21%) . Monovalent thulium iodide could not be isolated in a pure state, but its presence among the products was confirmed .Molecular Structure Analysis

Liquid-microjet-based X-ray photoelectron spectroscopy was applied to aqueous triiodide solutions, I3−(aq.), to investigate the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .Chemical Reactions Analysis

The reactions of LnI2 (Ln = Nd (1) or Dy (2)) with cyclopentadiene (CpH) in THF at 0 °C afforded the CpLnI2 (THF)3 complexes . The reaction of thulium diiodide (3) with an excess of CpH at 60 °C produced CpTmI2 (THF)3, Cp2TmI (THF)2, and TmI3 (THF)3 in 21, 58, and 63% yields, respectively .Physical And Chemical Properties Analysis

Thulium (III) iodide is a yellow, highly hygroscopic solid with a bismuth (III) iodide-type crystal structure . It forms in the hexagonal crystal system . Its hydrate can be heated in air to obtain TmOI .Applications De Recherche Scientifique

-

Ultrafast Fiber Lasers

- Field : Photonics

- Application : Thulium-doped silica fibers are used in ultrafast fiber lasers . These lasers operate in the region of wavelengths around 2 µm and can be used as high-power laser sources .

- Method : The thulium-doped fiber is used in a compact all-fiber ring laser that is passively mode-locked by using a graphene-based saturable absorber .

- Results : The output pulse width and repetition rate were 905 fs and 32.67 MHz, respectively .

-

Urinary Lithotripsy

- Field : Medical and Biological Engineering

- Application : Thulium-doped fiber laser (TFL)-based urological lithotripsy has emerged as a promising technology for treating urological stones .

- Method : The TFLs can ablate stones mainly through photothermal and micro-explosive effects .

- Results : In clinical trials, thulium laser has been established to be superior to holmium laser in terms of lithotripsy efficiency, tissue damage, lithotripsy retreating effect, thermal effect, intraoperative visualization, and postoperative lithotripsy-free rate .

-

High-Power Continuous-Wave Lasers

- Field : Photonics

- Application : Thulium-doped fiber lasers are used in high-power, narrow-linewidth, continuous-wave lasers .

- Method : The main oscillator (seed source) yielded 0.64 W of narrow-linewidth laser output at a central wavelength of 1940.32 nm and a 3 dB spectral bandwidth of 0.05 nm .

- Results : The main amplifier yielded 26 W of narrow-linewidth laser at a central wavelength of 1940.33 nm. The slope efficiency of the main amplifier was approximately 55.6% .

-

Optical Amplifiers

- Field : Photonics

- Application : Thulium-doped fibers are used in optical amplifiers for fiber optic communication systems .

- Method : The thulium-doped fiber is pumped with a laser diode to amplify a signal light .

- Results : The amplifier can operate in the S-band (1460-1530 nm) or the extended C-band (1530-1565 nm) and L-band (1565-1625 nm) of the ITU grid .

-

Medical Imaging

- Field : Medical and Biological Engineering

- Application : Thulium-170 is used as a radiation source in portable X-ray devices .

- Method : Thulium-170 emits X-rays, which can be used to produce an image of the inside of an object .

- Results : This is useful in medical imaging to examine a patient’s anatomy without invasive procedures .

-

Cancer Treatment

- Field : Medical and Biological Engineering

- Application : Thulium-170 is used in the treatment of certain types of cancer .

- Method : Thulium-170 emits beta particles, which can kill cancer cells .

- Results : This can be used in brachytherapy, where a sealed radiation source is placed inside or next to the area requiring treatment .

-

Metal Halide Lamps

- Field : Lighting Technology

- Application : Thulium (III) iodide is used as a component of metal halide lamps .

- Method : Thulium (III) iodide is heated to produce light in these lamps .

- Results : The light produced by these lamps is of high intensity and can be used for various purposes, including street lighting and indoor lighting .

-

Preparation of Other Thulium Compounds

- Field : Inorganic Chemistry

- Application : Thulium (III) iodide can be used in the preparation of other thulium compounds .

- Method : For example, thulium (III) iodide can be heated with thulium to obtain thulium (II) iodide .

- Results : Thulium (II) iodide is a useful compound in various chemical reactions .

Safety And Hazards

Propriétés

IUPAC Name |

triiodothulium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Tm/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOMHYVAEHYDST-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Tm](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065647 | |

| Record name | Thulium iodide (TmI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6476 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Flakes; [MSDSonline] | |

| Record name | Thulium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thulium triiodide | |

CAS RN |

13813-43-9 | |

| Record name | Thulium iodide (TmI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium iodide (TmI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium iodide (TmI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium iodide (TmI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.